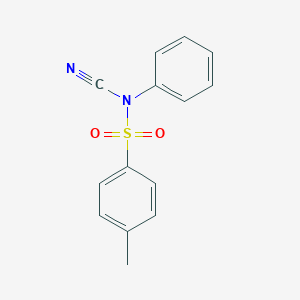
n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-5-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CMNA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. For example, CMNA has been found to inhibit the activity of acetylcholinesterase, which is an important enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
CMNA has been found to exhibit various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, which makes it a potential candidate for the treatment of cancer. CMNA has also been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMNA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on CMNA. One area of research could focus on further elucidating its mechanism of action. This could help optimize its use in various applications, such as the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of CMNA with improved properties, such as increased potency or specificity. Finally, research could focus on developing new applications for CMNA, such as its use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
The synthesis of CMNA involves the reaction of 4-chloro-5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. This method has been found to yield high-quality CMNA with a purity of over 98%.
Aplicaciones Científicas De Investigación
CMNA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. CMNA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
7149-74-8 |
|---|---|
Nombre del producto |
n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide |
Fórmula molecular |
C9H9ClN2O3 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
N-(4-chloro-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-8(11-6(2)13)9(12(14)15)4-7(5)10/h3-4H,1-2H3,(H,11,13) |
Clave InChI |
RBYNSDLYWIQRQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
SMILES canónico |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















